Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate
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Overview
Description
Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions to introduce the bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino groups.
Esterification: 4-aminobenzoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Sulfonylation: The ethyl 4-aminobenzoate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl groups.
Amination: Finally, the sulfonylated intermediate is reacted with 2-(2-hydroxyethyl)amine to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Methyl 2-hydroxy-4-{2-hydroxy-3-[3-hydroxy-4-(methoxycarbonyl)phenoxy]propoxy}benzoate: Contains different functional groups, resulting in distinct chemical properties and uses.
Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical properties and applications.
Properties
CAS No. |
15314-34-8 |
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Molecular Formula |
C27H31NO8S2 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
ethyl 4-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]benzoate |
InChI |
InChI=1S/C27H31NO8S2/c1-4-34-27(29)23-9-11-24(12-10-23)28(17-19-35-37(30,31)25-13-5-21(2)6-14-25)18-20-36-38(32,33)26-15-7-22(3)8-16-26/h5-16H,4,17-20H2,1-3H3 |
InChI Key |
LFMCXGOXPYSVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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